An In-depth Technical Guide to Dibenzothiophene: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Dibenzothiophene: Properties, Synthesis, and Applications in Drug Development
A Note on Chemical Identification: The CAS number 59316-76-6 provided in the query does not correspond to a readily available chemical entity named "Dibenzothioline." It is presumed that the intended compound of interest is the well-documented and structurally related Dibenzothiophene , which bears the CAS number 132-65-0 . This guide will, therefore, focus on the chemical properties and applications of Dibenzothiophene.
Introduction
Dibenzothiophene (DBT) is a tricyclic heterocyclic organic compound consisting of two benzene rings fused to a central thiophene ring.[1][2] This aromatic sulfur heterocycle is a significant component of crude oil and has garnered considerable attention from the scientific community due to its unique electronic properties and its role as a versatile scaffold in medicinal chemistry and materials science.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of Dibenzothiophene's chemical behavior is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Dibenzothiophene, with a particular focus on its relevance in the pharmaceutical landscape.
Physicochemical Properties
Dibenzothiophene is a colorless to yellow-green crystalline solid at room temperature.[1] It is generally insoluble in water but shows good solubility in various organic solvents such as ethanol, benzene, and chloroform.[1][5] Its thermal stability and charge transport capabilities make it an attractive moiety in the design of organic electronics.[4]
| Property | Value | Source(s) |
| CAS Number | 132-65-0 | [2] |
| Molecular Formula | C₁₂H₈S | [2][6] |
| Molar Mass | 184.26 g/mol | [2] |
| Appearance | Colorless to yellow-green crystalline solid | [1] |
| Melting Point | 97-100 °C | [2] |
| Boiling Point | 332-333 °C | [2] |
| Solubility in Water | 0.0015 g/L (practically insoluble) | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, chloroform, methanol | [1] |
| Dipole Moment | 0.83 D | [1] |
Spectroscopic Data
The structural elucidation of Dibenzothiophene and its derivatives relies heavily on modern spectroscopic techniques.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR (in CDCl₃) | The aromatic region (typically 7.0-8.5 ppm) shows complex overlapping multiplets due to the similar chemical environments of the eight aromatic protons. | [7][8] |
| ¹³C NMR | Quaternary carbon signals are often weak due to the lack of a Nuclear Overhauser Effect and longer relaxation times. | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to aromatic C-H stretching and bending, as well as C-S bond vibrations. | [3][9] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 184. | [7] |
Synthesis of Dibenzothiophene
Several synthetic routes to Dibenzothiophene have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
A common laboratory-scale synthesis involves the reaction of biphenyl with sulfur in the presence of a Lewis acid catalyst, such as aluminum chloride.[10]
Detailed Experimental Protocol: Synthesis of Dibenzothiophene
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Materials: Biphenyl, Sulfur powder, Anhydrous Aluminum Chloride (AlCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of biphenyl and sulfur is prepared.
-
Anhydrous aluminum chloride is added portion-wise to the mixture.
-
The reaction mixture is heated to 120°C and maintained at this temperature for 24 hours with continuous stirring.[10]
-
After cooling to room temperature, the reaction mixture is quenched with dilute hydrochloric acid and extracted with an appropriate organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Dibenzothiophene.
-
Reactivity and Key Reactions
The reactivity of Dibenzothiophene is governed by the aromatic nature of its ring system. It readily undergoes electrophilic substitution reactions.[11] The positions most susceptible to electrophilic attack are the 2 and 8 positions, followed by the 3 and 7 positions.
Applications in Drug Development
The Dibenzothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12] Its derivatives have been explored for various therapeutic applications.
The rigid, planar structure of Dibenzothiophene provides a robust framework for the spatial orientation of pharmacophoric groups. Furthermore, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.
-
Anticancer Agents: Certain Dibenzothiophene derivatives have shown promising anticancer activity.[12]
-
Anti-inflammatory and Antimicrobial Agents: The benzothiophene core, a substructure of Dibenzothiophene, is present in numerous compounds with anti-inflammatory and antimicrobial properties.[13][14]
-
Antitubercular and Antidiabetic Agents: Derivatives of benzothiophene have also been investigated for their potential as antitubercular and antidiabetic drugs.[12]
The versatility of the Dibenzothiophene core allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.[4]
Safety and Handling
Dibenzothiophene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5][15] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[15][17] In case of spills, the material should be collected without generating dust and disposed of as hazardous waste.[16]
References
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